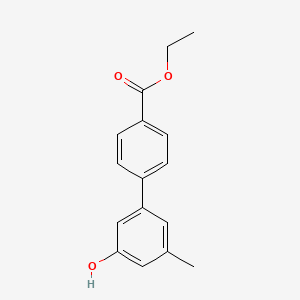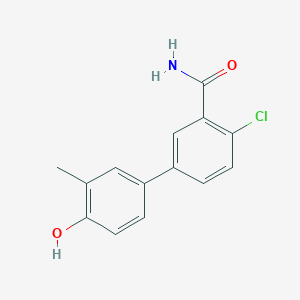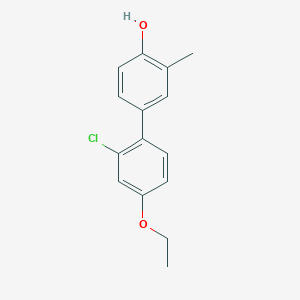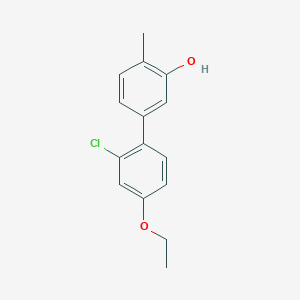
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% (5-FMP-2-MP) is an aromatic compound belonging to the phenol class of compounds, and is used in a variety of scientific research applications. It is a colorless, crystalline solid and has a molecular weight of 206.19 g/mol. 5-FMP-2-MP is used in a variety of synthetic reactions, and has been identified as a useful reagent for a number of biochemical and physiological studies.
Scientific Research Applications
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of compounds, including 5-fluoro-2-methylphenol, 5-fluoro-2-methyl-2-hydroxybenzaldehyde, and 5-fluoro-2-methyl-2-hydroxybenzoic acid. It has also been used in the synthesis of a number of pharmaceuticals, including 5-fluorouracil. 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has also been used in the synthesis of a number of polymers, including polyurethanes, polyesters, and polycarbonates.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% is not fully understood. However, it is thought to act as a catalyst in the synthesis of a number of compounds, and as a reagent in the synthesis of a number of pharmaceuticals. It is also believed to act as a nucleophile in the synthesis of a number of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% are not fully understood. However, it is believed to act as a catalyst in a number of biochemical reactions, and as a reagent in a number of pharmaceutical syntheses. It is also believed to act as a nucleophile in the synthesis of a number of polymers.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages is its low cost and availability. It is also easy to handle and store, and has a high purity of 95%. However, it is not soluble in water, and therefore must be used in an aqueous medium. It is also not very stable, and must be stored in an airtight container in a cool, dry place.
Future Directions
For the use of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% in scientific research include the use of the compound in the synthesis of a number of pharmaceuticals and polymers. It could also be used in the synthesis of a variety of other compounds, such as organic acids, esters, and amines. Additionally, it could be used in the study of the biochemical and physiological effects of the compound on various organisms. Finally, it could be used in the development of new methods for the synthesis of a variety of compounds.
Synthesis Methods
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% can be synthesized by a number of different methods. The most common method is the reaction of 5-methoxycarbonylphenol and 3-fluorophenyl bromide in the presence of anhydrous sodium carbonate and anhydrous potassium carbonate. This reaction is carried out in an aqueous medium at room temperature. The reaction is complete in 4-5 hours and the product is isolated by filtration and washed with water.
properties
IUPAC Name |
methyl 3-fluoro-5-(3-hydroxy-4-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-4-10(8-14(9)17)11-5-12(15(18)19-2)7-13(16)6-11/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLCYUYQMHMLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683987 |
Source


|
| Record name | Methyl 5-fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-87-5 |
Source


|
| Record name | Methyl 5-fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372288.png)









